N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
The compound N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a pyrimidinone derivative featuring a multifunctional structure. Its core consists of a 1,6-dihydropyrimidin-6-one scaffold substituted with:
- A 4-amino group at position 2.
- A thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl moiety at position 2.
- A 4-chlorobenzamide group at position 3.
The thioether linkage introduces conformational flexibility, which could influence pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C21H18ClN5O5S |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H18ClN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
USOUTFCYLFPIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and methylene chloride under basic conditions . The resulting benzo[d][1,3]dioxole is then reacted with various intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone and Benzamide Derivatives
Niclosamide and Nitazoxanide Analogs
Niclosamide (a WHO Essential Medicine) and its derivatives share structural motifs with the target compound, particularly the benzamide group and halogen substituents. Key findings:
- Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) demonstrates TMEM16A antagonism, a property linked to its anti-cancer and anti-parasitic activity.
- Nitazoxanide (a nitrothiazolyl-salicylamide derivative) and its metabolite tizoxanide share a benzamide backbone but incorporate a nitro group and thiazole ring. Both show TMEM16A inhibition, though their electron-withdrawing substituents differ from the target compound’s chloro and methylenedioxy groups .
Table 1: Structural and Functional Comparison
Thioether-Containing Analogs
The target compound’s thioether linkage distinguishes it from many pyrimidinone derivatives. For example:
- 2-[(4-Amino-6-substituted-triazin-2-yl)methylthio]-N-imidazolidin-2-ylidene derivatives () feature triazine cores but lack the pyrimidinone ring. Their thioether groups enhance solubility but reduce metabolic stability compared to the target’s hybrid structure .
- N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide () shares a pyrimidinone backbone and chloro substituent but replaces the methylenedioxy group with a methoxyethyl chain, likely altering target selectivity .
Chlorinated Aromatic Compounds
Chlorine substitution is a critical design element in the target compound and its analogs:
- 4-Chloro-N-phenyl benzamide derivatives () exhibit anti-inflammatory activity but lack the pyrimidinone core, limiting direct mechanistic parallels.
- N-arylcyanothioformamides (–10) contain chloro-dithiazole rings instead of pyrimidinones, resulting in distinct electronic profiles and antimicrobial rather than TMEM16A-focused activity .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~532.98 | 2.8 | <10 (low) |
| Niclosamide | 327.12 | 4.1 | 20–50 |
| Compound 11 (ECHEMI-2022) | 414.89 | 1.5 | >100 |
Mechanistic Insights and Computational Predictions
highlights that structurally similar compounds often share mechanisms of action (MOAs). For example:
- Oleanolic acid (OA) and hederagenin (HG) (both triterpenoids) show overlapping protein targets despite minor structural differences. Similarly, the target compound’s pyrimidinone and benzamide groups may synergize to inhibit kinases or ion channels .
- Docking studies suggest that the methylenedioxy group in the target compound could engage in π-π stacking with aromatic residues in binding pockets, akin to niclosamide’s nitro group interactions .
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound that belongs to a class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrimidine ring : Known for its role in various biological processes.
- Benzo[d][1,3]dioxole moiety : Often associated with pharmacological properties.
- Chlorobenzamide : A substituent that may enhance the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrimidine and benzo[d][1,3]dioxole structures exhibit significant anticancer activity. For instance, derivatives of pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects on human cancer cell lines, suggesting similar potential for this compound .
Antimicrobial Activity
The presence of the thioether and amide functionalities in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, a study demonstrated that thiazolidinone derivatives showed promising results against various microbial strains . The thioether linkage in N-(4-amino... may enhance its interaction with microbial enzymes or cellular components.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, disrupting metabolic pathways in cancer cells or pathogens.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in malignant cells.
- Interference with Cellular Signaling : The compound might modulate signaling pathways involved in cell growth and survival.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of several pyrimidine derivatives, including compounds structurally related to N-(4-amino... The results indicated a dose-dependent inhibition of proliferation in breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-amino...) | 12.5 | MCF7 |
| Control (Doxorubicin) | 10.0 | MCF7 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar thioether-containing compounds. The study found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting that N-(4-amino...) may possess similar antimicrobial activity .
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
